4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N4/c9-7(10)6-3-5(4-1-2-4)12-8(13-6)14-11/h3-4,7H,1-2,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUDBIDUNQLYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)NN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine typically involves the reaction of cyclopropylamine with difluoromethylpyrimidine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of hydrazinopyrimidine compounds exhibit significant anticancer properties. Specifically, 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine has been studied for its potential to inhibit various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways associated with tumor growth.
- Case Study : A study demonstrated that related pyrimidine compounds could effectively target the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. The structure-activity relationship (SAR) analysis showed that modifications similar to those in this compound could enhance potency against cancer cell lines, suggesting a promising avenue for further exploration in drug development .
1.2 Neurological Disorders
The compound is also being examined for its neuroprotective effects. Research into hydrazine derivatives has highlighted their potential in treating neurodegenerative diseases by inhibiting enzymes involved in amyloid-beta production, which is implicated in Alzheimer's disease.
- Case Study : In vitro studies on similar compounds indicated their ability to selectively inhibit γ-secretase activity, reducing amyloid-beta generation without affecting Notch signaling pathways, which is crucial for maintaining normal cellular functions .
Agricultural Applications
2.1 Pesticidal Activity
This compound has been evaluated for its pesticidal properties, particularly against various pests affecting crops. Its structural characteristics lend it potential as an effective insecticide.
- Patent Insights : Patent literature suggests that compounds within the same chemical family have shown efficacy in controlling arthropods and insects, making them valuable for agricultural pest management . These compounds can be formulated into compositions that enhance their effectiveness in field applications.
Synthesis and Formulation
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The ability to modify its structure allows for the development of various derivatives with tailored properties for specific applications.
| Synthesis Step | Description | Yield (%) |
|---|---|---|
| Step 1 | Cyclization of precursor compounds | 85% |
| Step 2 | Introduction of difluoromethyl group | 75% |
| Step 3 | Hydrazine coupling reaction | 90% |
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and signaling pathways involved in inflammation and cell proliferation. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine with structurally and functionally related pyrimidine derivatives:
Key Comparative Insights:
Substituent Effects on Bioactivity: Difluoromethyl (CF₂H) vs. Cyclopropyl vs. Aromatic Groups: Cyclopropyl at position 4 may confer steric stability, whereas aromatic groups (e.g., 4-fluorophenyl in ) enhance target interactions but increase synthetic complexity .
Biological Activity :
- Analogs with trifluoromethyl groups (e.g., ) are documented in fungicidal compositions, suggesting the target compound may share similar applications .
- Hydrazine-containing pyrimidines (e.g., ) exhibit antiproliferative activity, though the target compound’s efficacy requires empirical validation .
Synthetic Accessibility :
Biologische Aktivität
4-Cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine (CAS No. 869943-10-2) is a compound of interest in medicinal chemistry due to its potential biological activity. This article discusses its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps, typically starting from pyrimidine derivatives. The synthetic route may include:
- Formation of the Pyrimidine Ring : Utilizing cyclization reactions involving hydrazine derivatives.
- Introduction of the Cyclopropyl Group : Achieved through alkylation reactions with appropriate cyclopropyl halides.
- Difluoromethyl Substitution : Incorporation of the difluoromethyl group via specialized reagents such as difluoromethylating agents.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown:
- In Vitro Studies : The compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Key findings include:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at relatively low concentrations.
- Fungal Activity : Preliminary studies suggest antifungal properties, though further investigation is needed to establish efficacy and mechanism.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy Assessment :
Comparative Analysis
A comparative analysis with similar compounds reveals unique features of this compound:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| Compound A | Moderate | Low | Lacks difluoromethyl group |
| Compound B | High | Moderate | Similar structure but different side chains |
| This compound | High | Moderate | Unique cyclopropyl and difluoromethyl groups enhance activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyclopropyl-6-(difluoromethyl)-2-hydrazinopyrimidine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropyl groups can be introduced via Suzuki-Miyaura cross-coupling, while hydrazine substituents may be added through condensation with hydrazine hydrate under controlled pH and temperature. Optimize yields by using catalysts (e.g., palladium for coupling) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Data Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for removing byproducts like sulfonamide derivatives .
Q. How should researchers handle and dispose of this compound safely?
- Safety Protocols : Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact. Store in a cool, dry place away from oxidizers. Waste must be segregated, neutralized (e.g., with dilute NaOH for acidic byproducts), and disposed through certified hazardous waste services .
- Contradictions : While some pyrimidine derivatives require specific neutralization (e.g., sulfonic acids), this compound’s hydrazine moiety may require additional quenching with oxidizing agents (e.g., KMnO₄) to prevent explosive side reactions .
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (N-H stretches at ~3300 cm⁻¹ for hydrazine). Purity ≥95% should be confirmed via HPLC with UV detection .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Mechanistic Insight : Fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The difluoromethyl group increases lipophilicity (logP), improving membrane permeability. Compare bioavailability in vitro (Caco-2 cell assays) and in vivo (rodent pharmacokinetic studies) .
- Data Interpretation : Contrast plasma half-life and clearance rates with non-fluorinated analogs. Fluorine’s electron-withdrawing effects may also alter binding affinity to target proteins .
Q. What experimental designs are recommended to evaluate this compound’s bioactivity in antimicrobial or anticancer assays?
- Methodology :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC/MBC). Include positive controls (e.g., ciprofloxacin) .
- Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Validate selectivity using non-cancerous cells (e.g., HEK293) .
- Advanced Metrics : Perform time-kill kinetics (antimicrobial) or apoptosis assays (anticancer) to assess dynamic effects. SAR studies should explore substitutions at the 4-cyclopropyl or 6-difluoromethyl positions .
Q. How can 2-hydrazinopyrimidine derivatives be leveraged in glycomics or protein interaction studies?
- Analytical Applications : The hydrazine group enables derivatization of reducing sugars (e.g., oligosaccharides) for MALDI-TOF-MS analysis. Optimize reaction conditions (pH 4–5, 60°C) to enhance ionization efficiency and reduce fragmentation .
- Protein Interactions : Use surface plasmon resonance (SPR) or ITC to study binding kinetics with target enzymes (e.g., kinases). Hydrazine’s nucleophilicity may facilitate covalent inhibition mechanisms .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in yields (e.g., 40–75%) across studies may arise from differences in catalysts (PdCl₂ vs. Pd(PPh₃)₄) or solvent systems (THF vs. DMF). Standardize protocols using DOE (design of experiments) to identify critical factors .
- Biological Activity : Inconsistent MIC values (e.g., 2–16 µg/mL) could reflect strain-specific resistance or assay conditions (aerobic vs. anaerobic). Replicate studies with standardized CLSI guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
